d[Leu4,Lys8]-VP is a synthetic peptide analog of the neurohypophyseal hormone arginine vasopressin (AVP). [, , ] It acts as a selective agonist for the vasopressin V1b receptor (V1bR), exhibiting high affinity and potency at this receptor subtype while demonstrating significantly reduced affinity for the V1a, V2, and oxytocin receptors. [, , ] This selectivity makes d[Leu4,Lys8]-VP an invaluable tool for investigating the specific physiological and behavioral roles of the V1bR in various experimental models. [, , , , ]
Future Directions
Developing V1bR-Targeted Therapeutics: The selectivity and potency of d[Leu4,Lys8]-VP make it a promising lead compound for the development of novel therapeutics targeting the V1bR. [, ] Future research could focus on optimizing its pharmacokinetic properties and exploring its therapeutic potential in conditions such as anxiety, depression, and stress-related disorders. [, ]
Further Elucidating V1bR Signaling Pathways: While d[Leu4,Lys8]-VP has been instrumental in characterizing the basic signaling mechanisms downstream of the V1bR, further research is needed to fully understand the intricacies of these pathways. [, ] This includes investigating the specific downstream targets of V1bR activation, their cellular localization, and their contribution to the overall physiological and behavioral effects of V1bR stimulation. [, ]
Exploring the Role of V1bR in Other Physiological Processes: Given its involvement in various physiological systems, exploring the potential role of V1bR in other processes like cardiovascular regulation, thermoregulation, and social behavior could provide valuable insights into the broader physiological significance of this receptor subtype. [, , ]
Related Compounds
Arginine Vasopressin (AVP)
Relevance: AVP is the endogenous ligand for the V1b receptor, which d[Leu4,Lys8]-VP selectively targets. Understanding AVP's broader physiological roles and its interactions with all three receptor subtypes provides context for interpreting the specific effects of d[Leu4,Lys8]-VP on V1b-mediated pathways. This comparative approach helps delineate the distinct contributions of V1b signaling within the complex network of AVP-regulated processes. [, , , , ]
Oxytocin (OT)
Relevance: The research frequently investigates both OT and AVP signaling pathways, particularly in the context of maternal behavior and stress responses, highlighting potential crosstalk or overlapping roles. While d[Leu4,Lys8]-VP demonstrates selectivity for the V1b receptor, some studies assess its potential for off-target activity at the OTR. This assessment is crucial for disentangling the specific contributions of V1b activation from potential confounding effects on the OT system. [, , ]
d[Leu4]AVP
Relevance: d[Leu4]AVP represents a key intermediate in the development of d[Leu4,Lys8]-VP. While d[Leu4]AVP exhibited promising selectivity for the human V1b receptor, it lacked selectivity in rats due to its antidiuretic effects, signifying V2 receptor activation. This finding led to the incorporation of an additional modification at position 8, yielding d[Leu4,Lys8]-VP, which successfully addresses the selectivity issue in the rat model. []
d[Orn4]AVP
Relevance: d[Orn4]AVP, alongside the other position 4 analogs, contributed to understanding structure-activity relationships for V1b receptor binding and activation. Despite demonstrating initial selectivity for the human V1b receptor, its activity at the rat V2 receptor, evidenced by its antidiuretic effects, highlighted the need for further refinement. The knowledge gained from d[Orn4]AVP and its analogs paved the way for the rational design of d[Leu4,Lys8]-VP as a more selective agonist for the rat V1b receptor. []
d[Arg4]AVP
Relevance: Despite its seemingly conservative substitution, d[Arg4]AVP provided valuable insights into the structural requirements for V1b receptor binding and activation, contributing to the broader understanding of structure-activity relationships within this series of analogs. While d[Arg4]AVP demonstrated initial promise by exhibiting selectivity for the human V1b receptor, it also displayed off-target activity at the rat V2 receptor, limiting its utility. These findings informed the development of d[Leu4,Lys8]-VP, which successfully overcame the selectivity challenge in the rat model. []
SSR149415
Relevance: SSR149415 serves as a crucial pharmacological tool to dissect the specific roles of V1b receptors, especially in comparison to the effects of d[Leu4,Lys8]-VP. By comparing the effects of V1b receptor activation (induced by d[Leu4,Lys8]-VP) versus V1b receptor blockade (induced by SSR149415), researchers can isolate V1b-mediated responses from other signaling pathways and gain a more precise understanding of the V1b receptor's contributions to various physiological and behavioral processes. [, ]
Corticotropin-Releasing Factor (CRF)
Relevance: The research highlights a synergistic relationship between AVP, acting via the V1b receptor, and CRF, acting via CRHR1, particularly in the context of stress response and hormone release from the adrenal glands. This interaction suggests potential cross-talk or dimerization between V1b and CRHR1 receptors. Understanding this intricate interplay is essential for elucidating the complex mechanisms underlying stress-related physiological and behavioral responses, which may involve coordinated signaling between V1b and CRHR1. [, ]
d[Cha4,Lys8]VP
Relevance: This analog represents one of the derivatives developed from the initial lead compounds like d[Cha4]AVP. The incorporation of lysine at position 8 aimed to improve selectivity for the rat V1b receptor. Functional studies confirmed that d[Cha4,Lys8]VP, along with a few other analogs, successfully achieved selectivity for the rat V1b receptor, demonstrating the effectiveness of this structural modification strategy. []
d[Cha4,Dab8]VP
Relevance: This analog represents another successful outcome of the structure-activity relationship studies aimed at developing selective agonists for the rat V1b receptor. The combination of Cha at position 4 and Dab at position 8 conferred the desired selectivity profile, making d[Cha4,Dab8]VP a valuable pharmacological tool for investigating V1b receptor functions. []
d[Leu4,Dap8]VP
Relevance: This analog is another example of a successful modification that led to a selective agonist for the rat V1b receptor. The incorporation of Dap at position 8, in combination with Leu at position 4, proved to be crucial for achieving the desired selectivity. This analog, along with the other selective compounds identified, provides valuable tools for dissecting the specific roles of the V1b receptor in various physiological processes. []
Fluorescently Labeled d[Leu4,Lys8]VP Analogs
Relevance: These fluorescent analogs are essential for visualizing the distribution and localization of V1b receptors in tissues and cells. By utilizing these tools, researchers can map the expression of V1b receptors in different brain regions, providing insights into the potential roles of V1b in various physiological and behavioral functions. []
Overview
d[Leu4,Lys8]-Vasopressin is a synthetic analog of vasopressin, a peptide hormone that plays critical roles in regulating water retention, blood pressure, and other physiological processes. This compound specifically targets the vasopressin V1b receptor, which is involved in various endocrine functions. The modification of the original vasopressin molecule at positions 4 and 8 with leucine and lysine, respectively, enhances its selectivity and potency for the rat V1b receptor compared to other vasopressin receptors.
Source
The compound was developed through systematic modifications of the native vasopressin structure. The synthesis was guided by previous studies that indicated how alterations at specific amino acid positions could influence receptor selectivity and activity. The first synthesis of d[Leu4,Lys8]-vasopressin was reported in the context of pharmacological characterization aimed at understanding its effects on rat vasopressin/oxytocin receptors .
Classification
d[Leu4,Lys8]-vasopressin is classified as a peptide hormone analog and is specifically recognized as a selective agonist for the vasopressin V1b receptor. Its unique structure allows it to exhibit distinct pharmacological properties compared to natural vasopressin and other analogs .
Synthesis Analysis
Methods
The synthesis of d[Leu4,Lys8]-vasopressin primarily utilizes the Merrifield solid-phase peptide synthesis method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification and yield optimization.
Technical Details
Starting Materials: The synthesis begins with protected amino acids that are sequentially added to form the peptide chain.
Deprotection Steps: After each amino acid addition, protective groups are removed to allow for further reactions.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels (≥95%) .
Molecular Structure Analysis
Structure
The molecular structure of d[Leu4,Lys8]-vasopressin consists of a linear peptide chain with specific modifications at positions 4 and 8:
Position 4: Leucine (Leu)
Position 8: Lysine (Lys)
Data
Molecular Formula: C₄₇H₆₇N₁₁O₁₁S₂
Molecular Weight: Approximately 1,026.3 g/mol .
Chemical Reactions Analysis
Reactions
d[Leu4,Lys8]-vasopressin interacts selectively with the V1b receptor, leading to various intracellular signaling pathways. These include:
Activation of phospholipase C
Modulation of intracellular calcium levels
Stimulation of adrenocorticotropic hormone release from pituitary cells .
Technical Details
The compound's efficacy was tested using assays that measured calcium mobilization in response to receptor activation. The results indicated that d[Leu4,Lys8]-vasopressin predominantly triggers calcium influx rather than release from intracellular stores .
Mechanism of Action
Process
Upon binding to the V1b receptor, d[Leu4,Lys8]-vasopressin initiates a cascade of intracellular events:
Receptor Activation: Binding activates G-proteins associated with the receptor.
Signal Transduction: This activation leads to phospholipase C activation, resulting in inositol trisphosphate (IP3) production.
Calcium Mobilization: IP3 facilitates the release of calcium ions from endoplasmic reticulum stores and promotes calcium influx from extracellular sources.
Data
The effective concentration (EC50) for calcium mobilization was determined to be around 10 nmol/L, demonstrating its potency as an agonist .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a white powder.
Solubility: Soluble in aqueous solutions at physiological pH.
Chemical Properties
Stability: Stable under physiological conditions but sensitive to extreme pH levels.
Storage Conditions: Recommended storage at -20°C for long-term stability.
Applications
d[Leu4,Lys8]-vasopressin has several scientific applications:
Research Tool: Used extensively in studies investigating vasopressin receptor functions and signaling pathways.
Pharmacological Studies: Serves as a model compound for developing selective V1b receptor agonists, which may have therapeutic potential in conditions like diabetes insipidus and certain endocrine disorders .
Imaging Studies: Fluorescent derivatives of this compound are utilized for labeling and imaging V1b receptors in cellular studies .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges , from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M. Alpha-ELAPITOXIN-Ls2a (cas 75433-28-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges, from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges , from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M. ERABUTOXIN b(cas 9083-23-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from L8110 Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges, from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M.
59-amino acid peptide with 3 disulfide bridges , from Dendroaspis angusticeps snake venom. A toxin which facilitates synaptic transmission at the neuromuscular junction and has been shown to block a 4-AP-sensitive, inactivating, voltage-gated K+ current. alpha-Dendrotoxin(cas 74504-53-3) is a 59-amino acid peptide with 3 disulfide bridges, from Dendroaspis angusticeps snake venom. A toxin which facilitates synaptic transmission at the neuromuscular junction and has been shown to block a 4-AP-sensitive, inactivating, voltage-gated K+ current.
It is a toxic presynaptic phospholipase A2 (PLA2) with potent myotoxic activity. Contains: - Notexin Np (~60%) - Notechis Ns (33%), a minor natural variant with K replaced by R in 16 119-amino acid protein with 7 disulfite bonds , from Notechis scutatus snake venom. Notexin exerts both presynaptic (blocks the release of acetylcholine) and myotoxic activities. Notexin exerts both presynaptic (blocks the release of acetylcholine) and myotoxic activities. Notexin is a peptide toxin produced by the Common tiger snake (Notechis scutatus scutatus).
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. 61-amino acid peptide with 4 disulfide bridges , from Naja pallida snake venom Its binding to acetylcholine receptor in vitro: 95-100 % (KD ~ 2-7 10-11 M). Short Neurotoxin alpha(cas 54992-19-7) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. 61-amino acid peptide with 4 disulfide bridges, from Naja nigricollis snake venom Its binding to acetylcholine receptor in vitro: 95-100 % (KD ~ 2-7 10-11 M).
61-amino acid peptide with 4 disulfide bridges , from Dendroaspis angusticeps snake venom It is a high affinity inhibitor of acetylcholinesterase. FASCICULIN 2(cas 95506-56-2) is a 61-amino acid peptide with 4 disulfide bridges, from Dendroaspis angusticeps snake venom It is a high affinity inhibitor of acetylcholinesterase.
Alpha-Cobratoxin is a long chain postsynaptic neurotoxin, antagonist of nicotinic receptor with a high affinity. A 71-amino acid polypeptide with 5 disulfide Bonds , purified from Naja kaouthia snake venom. Alpha-Cobratoxin is a nicotinic cholinoreceptor antagonist: Kd = 55 pM, homologue of postsynaptically acting toxins. It is a long chain postsynaptic neurotoxin, antagonist of nicotinic receptor with a high affinity. A 71-amino acid polypeptide with 5 disulfide Bonds, purified from Naja kaouthia snake venom. It is a nicotinic cholinoreceptor antagonist: Kd = 55 pM, homologue of postsynaptically acting toxins.
Alpha-Latrotoxin(cas 65988-34-3) is a presynaptic neurotoxin, specific to mammals. 1119-amino acid protein, from Latrodectus (mactans) tredecimguttatus spider venom glands. In vertebrates